molecular formula C14H15NO3 B13877711 1-(3-(2-Methoxyethoxy)quinolin-6-yl)ethanone

1-(3-(2-Methoxyethoxy)quinolin-6-yl)ethanone

Katalognummer: B13877711
Molekulargewicht: 245.27 g/mol
InChI-Schlüssel: RHQKWTVZNXYGSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(2-Methoxyethoxy)quinolin-6-yl)ethanone is a quinoline derivative known for its versatile applications in various fields of chemistry and biology. Quinoline derivatives are well-known for their biological and pharmacological activities, making them valuable in drug research and development .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(2-Methoxyethoxy)quinolin-6-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(3-(2-Methoxyethoxy)quinolin-6-yl)ethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its pharmacological activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(3-(2-Methoxyethoxy)quinolin-6-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific methoxyethoxy substitution, which can enhance its solubility and biological activity compared to other quinoline derivatives.

Eigenschaften

Molekularformel

C14H15NO3

Molekulargewicht

245.27 g/mol

IUPAC-Name

1-[3-(2-methoxyethoxy)quinolin-6-yl]ethanone

InChI

InChI=1S/C14H15NO3/c1-10(16)11-3-4-14-12(7-11)8-13(9-15-14)18-6-5-17-2/h3-4,7-9H,5-6H2,1-2H3

InChI-Schlüssel

RHQKWTVZNXYGSN-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC2=CC(=CN=C2C=C1)OCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.